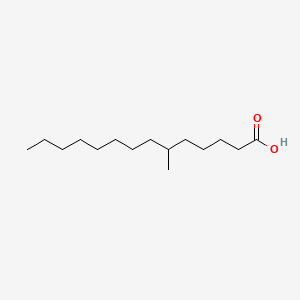

6-Methyltetradecanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-11-14(2)12-9-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOJEURVXRRQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729120 | |

| Record name | 6-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53696-18-7 | |

| Record name | 6-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Transformations of 6 Methyltetradecanoic Acid

Enzymatic Pathways for Branched-Chain Fatty Acid Synthesis

The formation of 6-methyltetradecanoic acid is a testament to the versatility of cellular machinery, which can be adapted to produce a diverse array of fatty acid structures.

Precursor Utilization and Incorporation

The building blocks for this compound are derived from common metabolic pools. The synthesis of branched-chain fatty acids often utilizes precursors from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. plos.orgfrontiersin.org These amino acids are first converted to their corresponding α-keto acids. plos.orgfrontiersin.org For instance, the degradation of isoleucine produces both acetyl-CoA and propionyl-CoA, which can serve as primers for fatty acid synthesis. plos.orgplos.org Acetyl-CoA, a central molecule in metabolism, is a primary substrate for fatty acid synthesis. microbenotes.com The catabolism of BCAAs can contribute significantly to the lipogenic acetyl-CoA pool. plos.orgnih.gov In some organisms, primers for branched-chain fatty acid synthesis are derived from the decarboxylation of α-keto acids formed by the transamination of valine, leucine, and isoleucine. wikipedia.org

Role of Fatty Acid Synthase Systems in Monomethyl Branching Mechanisms

The elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex. microbenotes.com While FAS typically synthesizes straight-chain fatty acids using acetyl-CoA and malonyl-CoA, it can exhibit promiscuity by incorporating alternative substrates. nih.govportlandpress.com In the case of monomethyl branched-chain fatty acids like this compound, the FAS system can utilize a methyl-branched primer, derived from BCAA catabolism, to initiate synthesis. nih.govescholarship.org The subsequent elongation then proceeds through the addition of two-carbon units from malonyl-CoA, in a series of condensation, reduction, dehydration, and reduction reactions. microbenotes.com The incorporation of methylmalonyl-CoA instead of malonyl-CoA by FAS is a key step in introducing methyl branches at even-numbered carbon atoms. nih.govresearchgate.net

Stereochemical Considerations in this compound Biosynthesis

The introduction of a methyl group at the 6th position of tetradecanoic acid creates a chiral center. The stereochemistry of this methyl group is a crucial aspect of the molecule's identity. While specific stereochemical details for this compound biosynthesis are not extensively documented in the provided search results, the synthesis of other methylated fatty acids, such as tuberculostearic acid, involves stereospecific enzymatic reactions. For tuberculostearic acid, the methyl group is transferred from S-adenosyl-L-methionine (SAM) to an olefinic precursor, and this process is believed to occur with a specific stereochemical outcome. gsartor.org It is plausible that the biosynthesis of this compound also involves enzymes that control the stereochemistry of the methyl group addition, resulting in a specific enantiomer.

Metabolic Fate and Catabolism in Biological Systems

Once synthesized, this compound can undergo various metabolic transformations, including degradation to generate energy.

Degradation Pathways of Branched-Chain Fatty Acids

The primary pathway for the breakdown of fatty acids, including branched-chain variants, is β-oxidation. wikipedia.org This process involves the sequential removal of two-carbon units from the acyl-CoA chain. mdpi.com For branched-chain fatty acids, the degradation pathway can be more complex than for their straight-chain counterparts. The presence of a methyl group can necessitate the action of additional enzymes to bypass the branch point. In some cases, a process known as α-oxidation may be required to remove a single carbon atom and allow β-oxidation to proceed. nih.gov The degradation of branched-chain fatty acids ultimately yields acetyl-CoA and, in the case of odd-numbered branches, propionyl-CoA. ditki.com

Characterization of Metabolic Intermediates and Downstream Products

The catabolism of this compound through β-oxidation would generate a series of acyl-CoA intermediates, each two carbons shorter than the last. The initial cycles would proceed until the methyl branch is reached. The breakdown of the remaining branched-chain structure would likely produce smaller branched-chain acyl-CoAs. Ultimately, the complete degradation of this compound would yield multiple molecules of acetyl-CoA and potentially a single molecule of a branched-chain acyl-CoA, such as 2-methylbutyryl-CoA, depending on the position of the methyl group relative to the carboxyl end after several rounds of β-oxidation. These products can then enter central metabolic pathways; for example, acetyl-CoA can enter the citric acid cycle for energy production. wikipedia.orgmdpi.comcsun.edu

Regulatory Mechanisms Governing this compound Metabolism

The metabolism of branched-chain fatty acids like this compound is intricately regulated at multiple levels to ensure cellular homeostasis and adaptation to environmental cues. These mechanisms involve transcriptional control, enzyme-level regulation, and complex signaling networks.

In the bacterium Stenotrophomonas maltophilia, a key regulatory element is a TetR-like transcriptional regulator, Smlt2053, which is involved in fatty acid metabolism. nih.gov The expression of this regulator is itself controlled by quorum sensing (QS) signals, including the diffusible signal factor (DSF) and N-acyl homoserine lactones (AHLs). nih.govresearchgate.net Research has shown that 13-methyltetradecanoic acid, the most abundant fatty acid in S. maltophilia, can reverse the binding of the Smlt2053 protein to its DNA target, suggesting a direct feedback loop where the fatty acid product modulates the activity of its own regulatory protein. nih.gov This allows the bacterium to coordinate fatty acid metabolism with population density and social behaviors like biofilm formation. nih.govresearchgate.net

In other bacteria, such as Bacillus subtilis, the biosynthesis of branched-chain fatty acids is governed by a two-component system composed of DesK, a membrane-associated kinase, and DesR, a transcriptional regulator. wikipedia.org This system modulates the expression of genes involved in fatty acid synthesis in response to environmental signals.

Table 1: Examples of Regulatory Mechanisms in Fatty Acid Metabolism

| Regulatory Mechanism | Key Component(s) | Organism/System | Function | Citations |

| Transcriptional Regulation | Smlt2053 (TetR-like regulator) | Stenotrophomonas maltophilia | Autoregulates its own operon involved in fatty acid metabolism; activity is modulated by quorum sensing signals and fatty acid products. | nih.govresearchgate.net |

| Two-Component System | DesK (kinase) & DesR (regulator) | Bacillus subtilis | Regulates the des gene in response to environmental changes, controlling branched-chain fatty acid synthesis. | wikipedia.org |

| Enzyme Allostery/Phosphorylation | Acetyl-CoA Carboxylase (ACC) | Most Organisms | Acts as a key control point for the overall rate of fatty acid synthesis by producing malonyl-CoA. | wikipedia.org |

| Hormonal Control | Insulin (B600854), Glucagon (B607659) | Eukaryotes | Insulin promotes fatty acid synthesis, while glucagon inhibits it, linking metabolism to systemic energy status. | numberanalytics.com |

| Transcriptional Control | SREBP-1c | Eukaryotes | Master regulator that activates the transcription of genes involved in fatty acid and cholesterol synthesis. | numberanalytics.com |

Chemoenzymatic and Synthetic Biology Approaches to this compound Analogs

The unique structural properties of branched-chain fatty acids have spurred interest in developing methods to produce novel analogs for various applications. Chemoenzymatic synthesis and synthetic biology offer powerful and complementary strategies to achieve this, enabling the creation of molecules that are difficult to access through traditional chemistry or natural pathways.

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions. This hybrid approach allows for the construction of complex molecules with high stereochemical and regiochemical control. Enzymes like lipases, reductases, and lyases are frequently employed. nih.govmdpi.comd-nb.info

A notable example is the synthesis of analogs of Lipid A from Porphyromonas gingivalis, which naturally contains branched-chain fatty acids like (R)-3-hydroxy-13-methyltetradecanoate. beilstein-journals.org The synthesis of these complex structures relies on a multi-step route involving orthogonal protecting groups and specific chemical reactions like cross-metathesis to build the carbon skeleton. beilstein-journals.org

Lipases are particularly valuable in this field. For instance, the immobilized lipase (B570770) from Candida antarctica (CAL-B) is widely used for its high regioselectivity in the acylation of glycerol (B35011) backbones, enabling the production of structured triacylglycerols containing specific fatty acid analogs at defined positions. mdpi.com This allows for the creation of ABC-type triacylglycerols where each position on the glycerol molecule is occupied by a different fatty acid, including novel branched-chain variants. mdpi.com Other chemoenzymatic cascades can convert carboxylic acids into different functional groups, such as the three-step conversion of an acid to a nitrile using a carboxylate reductase (CAR) and an aldoxime dehydratase (Oxd). nih.gov

Table 2: Chemoenzymatic Strategies for Synthesizing Fatty Acid Analogs

| Strategy | Key Enzyme(s) | Target Analog Type | Example/Application | Citations |

| Multi-step Chemical Synthesis | N/A (Chemical reactions) | Branched Acyloxyacyl Residues | Synthesis of Lipid A analogs containing (R)-3-hydroxy-13-methyltetradecanoate. | beilstein-journals.org |

| Regioselective Acylation | Candida antarctica Lipase (CAL-B) | Structured Triacylglycerols (TAGs) | Asymmetric synthesis of enantiopure TAGs with specific fatty acids at each glycerol position. | mdpi.com |

| Functional Group Transformation | Carboxylate Reductase (CAR), Aldoxime Dehydratase (Oxd) | Fatty Nitriles | Conversion of a carboxylic acid to an aldehyde (by CAR) and then to a nitrile (via an oxime intermediate). | nih.gov |

| Reversible Aldol Reaction | N-Acetylneuraminate Lyase (NAL) | Sialic Acid Derivatives | Synthesis of N-functionalized Neu5Ac derivatives from ManNAc analogs and pyruvate (B1213749). | d-nb.info |

Synthetic Biology Approaches

Synthetic biology aims to engineer microorganisms like Escherichia coli and Saccharomyces cerevisiae into cellular factories for producing non-natural compounds. osti.govnih.gov This is achieved by designing and constructing novel metabolic pathways, often by assembling enzymes from different organisms, and optimizing their expression. mdpi.com

A primary target for engineering is the fatty acid synthase (FAS) complex. researchgate.net By employing protein engineering, the substrate specificity and product profile of FAS can be altered to generate fatty acids with different chain lengths and branching patterns. researchgate.net For example, a synthetic pathway for 1-butanol (B46404) was designed in E. coli by combining enzymes from Clostridium saccharoperbutylacetonicum, Treponema denticola, and Aeromonas caviae. mdpi.com

To optimize the production of these novel analogs, synthetic biologists utilize a range of genetic tools. These include libraries of promoters and ribosome binding sites (RBSs) to fine-tune gene expression levels, protein scaffolds to co-localize pathway enzymes, and dynamic regulatory circuits. osti.govnih.gov For instance, the transcriptional regulator FadR, which responds to intracellular levels of acyl-CoA, has been used as a biosensor to dynamically control the expression of genes in a synthetic pathway, balancing metabolic flux and preventing the buildup of toxic intermediates. mdpi.com These advanced tools provide a framework for the rational design and optimization of microbial strains for the production of custom-designed this compound analogs.

Table 3: Synthetic Biology Strategies for Producing Fatty Acid Analogs

| Strategy | Host Organism | Engineered Component(s) | Target Analog Type | Citations |

| Pathway Reconstruction | E. coli | Heterologous enzymes from multiple species (e.g., Clostridium, Treponema) | Novel short-chain alcohols/acids | Design of a synthetic 1-butanol pathway by modifying existing amino acid pathways. |

| Protein Engineering | Rhodosporidium toruloides | Type I Fatty Acid Synthases (FASs) | Modified fatty acid profiles | Tailoring of FAS to alter the portfolio of fatty acids produced for applications like meat analogs. |

| Dynamic Regulation | E. coli | FadR transcriptional regulator | Fatty acyl-CoA derivatives (e.g., biodiesel) | Use of FadR as a biosensor to control gene expression in response to pathway intermediate concentrations. |

| Multi-gene Assembly | E. coli | Randomized BioBrick assembly of promoters, RBSs, and genes | Isoprenoids (e.g., Lycopene) | High-throughput assembly and screening of pathway variants to find optimal production levels. |

Advanced Methodologies for the Analytical Characterization of 6 Methyltetradecanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 6-methyltetradecanoic acid from complex mixtures, thereby enabling its accurate quantification and further structural elucidation. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer the high resolution and sensitivity required for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) with Fatty Acid Methyl Ester Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including branched-chain fatty acids like this compound. To enhance volatility and improve chromatographic separation, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) prior to analysis. rsc.orggcms.cz This is a crucial step as the high polarity of free fatty acids can lead to poor peak shape and adsorption issues during GC analysis. sigmaaldrich.com

The derivatization process commonly involves an acid-catalyzed esterification with methanol, often using reagents like boron trifluoride in methanol or methanolic HCl. researchgate.netgerli.comwhoi.edusigmaaldrich.com The resulting this compound methyl ester is then introduced into the GC system. Separation is typically achieved on high-resolution capillary columns. gcms.cz The choice of the stationary phase is critical for resolving FAME isomers. uib.no

Following separation by GC, the FAMEs are ionized, most commonly by electron ionization (EI), and the resulting mass spectra are used for identification. creative-proteomics.com EI mass spectra of FAMEs can provide some structurally diagnostic information, although they often yield limited fragmentation for definitive localization of the methyl branch. rsc.org However, the fragmentation patterns can be used to confirm the presence of a branched-chain fatty acid. For quantification, stable isotope-labeled internal standards are often employed to ensure accuracy and precision. creative-proteomics.com

Table 1: GC-MS Parameters for the Analysis of this compound as its FAME Derivative

| Parameter | Typical Conditions |

| Derivatization Reagent | Boron trifluoride in methanol or Methanolic HCl |

| GC Column | High-resolution capillary column (e.g., BPX70, DB-23) |

| Injection Mode | Splitless |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Isomeric Differentiation

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem mass spectrometry configuration (LC-MS/MS), has emerged as a powerful tool for the analysis of fatty acid isomers without the need for derivatization. This technique is especially valuable for differentiating constitutional isomers of branched-chain fatty acids. nih.gov

Recent studies have demonstrated that ultra-high-performance liquid chromatography (UHPLC) can achieve isomer-selective profiling of branched-chain fatty acids. nih.gov The selection of the appropriate stationary phase is crucial for this separation. For instance, certain C18 columns have shown good potential for the separation of long-chain branched-chain fatty acid isomers. nih.gov Various experimental factors, including column temperature, gradient profiles, and flow rates, are optimized to enhance the separation of isomers with different branching positions. nih.gov

Coupling the LC system to a tandem mass spectrometer allows for selective detection and fragmentation of the target analyte. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions with minimal fragmentation. nih.gov In the MS/MS mode, the precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions provide further structural information. This targeted approach significantly enhances the selectivity and sensitivity of the analysis, enabling the differentiation of this compound from other isomers that may be present in the sample. nih.gov

Spectroscopic Approaches for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide detailed structural information, which is essential for the unambiguous identification of this compound and the determination of its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the precise assignment of methyl branch positions and stereochemistry in fatty acids. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

For this compound, ¹H NMR would reveal characteristic signals for the methyl group protons at the C6 position, the methine proton at the C6 position, the long chain of methylene (B1212753) protons, and the terminal methyl group protons. The chemical shifts and coupling constants of these signals would provide crucial information about the connectivity of the atoms.

¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule, with the chemical shift of the carbon at the branch point (C6) and the attached methyl group being particularly diagnostic. By comparing the experimental NMR data with that of known standards or through predictive models, the exact position of the methyl group can be confirmed.

Advanced Mass Spectrometry Strategies (e.g., Charge-Switching Ion/Ion Experiments, Photodissociation MS)

In addition to conventional MS techniques, advanced strategies are being developed to overcome the limitations of traditional methods in differentiating fatty acid isomers. These novel approaches provide more detailed structural information, including the precise location of methyl branches.

Charge-switching ion/ion experiments are a gas-phase derivatization technique performed within the mass spectrometer. This method can transform the charge of an ion, leading to more informative fragmentation patterns upon collision-induced dissociation (CID). nih.govpurdue.edu For branched-chain fatty acids, this can facilitate the identification of the methyl branching site. chemrxiv.org The reaction of deprotonated fatty acid anions with certain reagent dications can generate charge-inverted complex cations that, upon fragmentation, yield product ions indicative of the branch position. chemrxiv.org

Photodissociation Mass Spectrometry (PD-MS) , particularly using ultraviolet photodissociation (UVPD), is another emerging technique for the structural characterization of lipid isomers. nih.gov UVPD of fatty acid ions can induce specific cleavages adjacent to sites of modification, such as methyl branches, providing unambiguous localization. rsc.org To enhance the efficiency of photodissociation, fatty acids can be derivatized with a photolabile group. rsc.orguow.edu.au The resulting radical-directed dissociation provides extensive fragmentation along the fatty acid chain, revealing the position of the methyl group. uow.edu.au

Optimized Sample Preparation and Extraction Protocols for Complex Biological Matrices

The successful analysis of this compound from complex biological matrices, such as serum, plasma, tissues, or bacterial cultures, is highly dependent on the efficiency of the sample preparation and extraction protocol. nih.gov The primary goals of these procedures are to isolate the fatty acids from interfering matrix components, minimize degradation, and concentrate the analyte of interest.

A common first step in the extraction of total fatty acids from biological samples is lipid extraction using a solvent system, often a mixture of chloroform and methanol, as described in the Folch or Bligh and Dyer methods. nih.gov For the analysis of free fatty acids, a more targeted extraction is required.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two widely used techniques for the cleanup and concentration of fatty acids from biological extracts. researchgate.net In LLE, the fatty acids are partitioned between two immiscible liquid phases to separate them from more polar or less polar contaminants. SPE utilizes a solid sorbent to selectively retain the fatty acids while the matrix components are washed away. The choice of sorbent depends on the properties of the fatty acid and the matrix.

For serum and plasma samples, a protein precipitation step is often necessary to remove the high abundance of proteins before extraction. nih.gov This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol.

In the context of bacterial cell analysis, the extraction method can be tailored to isolate either total fatty acids (both free and bound) or only the bound (e.g., phospholipid-derived) fatty acids. This can be achieved by using either an acid-catalyzed or a base-catalyzed derivatization protocol, respectively. nih.gov

Table 2: Overview of Sample Preparation Techniques for this compound Analysis

| Sample Matrix | Key Preparation Steps |

| Serum/Plasma | Protein Precipitation, Liquid-Liquid Extraction or Solid-Phase Extraction |

| Tissues | Homogenization, Lipid Extraction (e.g., Folch method), Saponification, SPE |

| Bacterial Cells | Cell harvesting, Lysis, Lipid Extraction, Optional selective derivatization |

The optimization of these protocols is crucial to ensure high recovery, minimize matrix effects, and obtain accurate and reproducible results for the quantification of this compound.

Methodologies for Efficient Isolation of this compound from Diverse Sources

The effective isolation of this compound from various biological and environmental samples is a critical prerequisite for its accurate analysis. The choice of method depends on the nature of the sample matrix and the concentration of the target analyte. Common approaches focus on lipid extraction followed by purification steps to separate fatty acids from other lipid classes.

A widely used technique for extracting lipids from biological samples, such as microbial cells, is a modified Bligh and Dyer procedure tudelft.nl. This liquid-liquid extraction method uses a chloroform-methanol-water solvent system to partition lipids into an organic phase, effectively separating them from more polar cellular components. Following the initial extraction, the total lipid extract is typically subjected to saponification (alkaline hydrolysis) to release free fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The resulting free fatty acids can then be selectively extracted after acidification of the mixture tudelft.nl.

For samples where the fatty acids are already in their free form, solid-phase extraction (SPE) offers a robust method for isolation and cleanup. SPE cartridges with different sorbents can be used to selectively retain and elute fatty acids, removing interfering compounds from the matrix.

More advanced and environmentally friendly techniques like supercritical fluid extraction (SFE) using carbon dioxide (SFE-CO₂) have also been demonstrated for the isolation of lipids from various matrices mdpi.com. SFE-CO₂ can be coupled with fractional separation to isolate specific lipid classes mdpi.com. Another green approach is enzyme-assisted extraction, which utilizes enzymes to break down cell walls and facilitate the release of lipids mdpi.com.

| Methodology | Principle | Typical Application | Advantages | Reference |

|---|---|---|---|---|

| Solvent Extraction (e.g., Bligh & Dyer, Soxhlet) | Utilizes organic solvents to partition and extract lipids from a sample matrix based on polarity. | Extraction from microbial biomass, animal tissues, and plant materials. | Well-established, high extraction efficiency. | tudelft.nlmdpi.com |

| Solid-Phase Extraction (SPE) | Compounds in a liquid phase are separated based on their physical and chemical properties as they interact with a solid adsorbent. | Cleanup and fractionation of lipid extracts; isolation of free fatty acids. | High selectivity, reduced solvent consumption compared to classical methods. | |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (commonly CO₂) as the extraction solvent, offering properties of both a liquid and a gas. | Extraction of lipids from seeds, leaves, and other plant materials. | Environmentally friendly ("green" chemistry), tunable selectivity. | mdpi.com |

| Enzyme-Assisted Extraction (EAE) | Employs enzymes to hydrolyze cell wall components, facilitating the release of intracellular lipids. | Oil extraction from seeds. | Preserves extract quality, can increase yield. | mdpi.com |

Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity

Due to their low volatility and polar carboxyl group, free fatty acids like this compound exhibit poor chromatographic behavior, especially in gas chromatography (GC) restek.com. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties gcms.czsemanticscholar.org. This process is essential for enhancing volatility, thermal stability, and detector response, leading to better peak shape and sensitivity restek.comlibretexts.org.

Esterification (Alkylation) The most common derivatization method for fatty acids is esterification, which converts the carboxylic acid group into a less polar and more volatile ester gcms.czlibretexts.org. The formation of fatty acid methyl esters (FAMEs) is a standard procedure for GC analysis restek.com.

Boron Trifluoride (BF₃)-Methanol: This is a widely used reagent for preparing FAMEs. The reaction is typically carried out by heating the sample with a 12-14% solution of BF₃ in methanol restek.com.

Boron Trichloride (BCl₃)-Methanol: Similar to BF₃-methanol, this reagent effectively catalyzes the esterification of fatty acids to FAMEs, providing stable derivatives for GC analysis .

Silylation Silylation involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group restek.comgcms.cz. This reduces the polarity of the molecule and minimizes hydrogen bonding, thereby increasing its volatility gcms.cz.

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a common silylating agent that reacts with carboxylic acids to form TMS esters restek.com. It is often used with a catalyst like trimethylchlorosilane (TMCS) restek.com.

Derivatization for Mass Spectrometry (MS) For structural elucidation by MS, particularly for determining the position of methyl branches or double bonds, specific derivatives are prepared. These derivatives produce characteristic fragmentation patterns upon electron ionization.

Picolinyl Esters and Pyrrolidides: These derivatives are highly effective for locating structural features along the fatty acid chain. The nitrogen-containing ring directs fragmentation, yielding ions that are indicative of the position of methyl groups or other functionalities nih.gov.

| Technique | Reagent(s) | Derivative Formed | Analytical Enhancement | Reference |

|---|---|---|---|---|

| Esterification (Methylation) | BF₃-Methanol or BCl₃-Methanol | Fatty Acid Methyl Ester (FAME) | Increases volatility and thermal stability for GC analysis. Reduces peak tailing. | restek.com |

| Silylation | BSTFA, MSTFA (+TMCS) | Trimethylsilyl (TMS) Ester | Increases volatility by reducing polarity and hydrogen bonding. | restek.comgcms.cz |

| Picolinyl Ester Formation | 3-Hydroxymethylpyridine | Picolinyl Ester | Provides structure-specific fragmentation in MS for locating branch points. | nih.gov |

| Pyrrolidide Formation | Pyrrolidine | N-acylpyrrolidide | Generates diagnostic fragment ions in MS for structural elucidation. | nih.gov |

Untargeted Metabolomics and Molecular Networking Approaches in this compound Research

Untargeted metabolomics provides a powerful, hypothesis-generating platform for the comprehensive analysis of small molecules (metabolites) within a biological system nih.govresearchgate.net. This approach allows for the discovery of unexpected metabolic perturbations and the identification of novel biomarkers without a priori selection of analytes researchgate.netnih.gov. In the context of this compound research, untargeted metabolomics can reveal its presence and correlation with other metabolites in diverse samples, from microbial cultures to clinical specimens nih.govmdpi.com.

A typical untargeted metabolomics workflow involves sample preparation, followed by analysis using high-resolution mass spectrometry coupled with a separation technique like ultra-high-performance liquid chromatography (UPLC or UHPLC) protocols.iomdpi.comekb.eg. Both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) may be used to capture a wide range of metabolites with varying polarities protocols.io. The resulting data, which consists of thousands of metabolic features, is then processed and analyzed using statistical methods to identify features that are significantly different between sample groups.

Molecular Networking A significant challenge in untargeted metabolomics is the annotation and identification of the vast number of detected metabolic features. Feature-based molecular networking (FBMN) is an innovative bioinformatic approach that addresses this challenge by organizing MS/MS fragmentation data into visual networks nih.govmdpi.com. In a molecular network, metabolites are represented as nodes, and the similarity between their MS/MS spectra is represented by edges connecting the nodes nih.gov. Structurally similar molecules tend to have similar fragmentation patterns and will therefore cluster together in the network mdpi.com.

In research involving this compound, molecular networking can be used to:

Identify Related Lipids: A node corresponding to a known standard of this compound can serve as an anchor to identify other related branched-chain or modified fatty acids within the same network cluster.

Annotate Unknowns: By examining the spectral similarity and mass shifts between connected nodes, it is possible to propose structures for previously uncharacterized metabolites.

Visualize Metabolic Profiles: The network provides an intuitive visualization of the lipidome, highlighting families of related compounds that are altered under different experimental conditions.

This integrated approach of untargeted metabolomics and molecular networking provides a powerful framework for discovering the presence of this compound and understanding its broader metabolic context in complex biological systems.

| Step | Description | Key Considerations | Reference |

|---|---|---|---|

| 1. Sample Extraction | Extraction of small molecules from the biological matrix. | Choice of solvent system to capture a broad range of metabolites. | protocols.io |

| 2. LC-MS/MS Analysis | Chromatographic separation followed by high-resolution mass spectrometry to acquire MS1 and MS/MS data. | Use of complementary column chemistries (e.g., RPLC, HILIC) and ionization modes (positive/negative). | protocols.iomdpi.com |

| 3. Data Processing | Peak picking, feature alignment, and deconvolution of raw LC-MS data. | Use of software platforms like MZmine, XCMS, or vendor-specific software. | |

| 4. Statistical Analysis | Multivariate statistical analysis (e.g., PCA, PLS-DA) to identify significantly altered metabolic features. | Identification of features with statistical significance (p-value) and large fold-change. | nih.gov |

| 5. Molecular Networking | Clustering of MS/MS spectra based on spectral similarity using platforms like GNPS (Global Natural Products Social Molecular Networking). | Optimization of network creation parameters (e.g., cosine score, matched peaks). | nih.govmdpi.com |

| 6. Annotation & Identification | Matching experimental MS/MS spectra to spectral libraries or using network propagation to annotate unknown but related features. | Confirmation of identity using authentic chemical standards. | nih.gov |

Research Gaps and Future Directions in 6 Methyltetradecanoic Acid Studies

Comprehensive Elucidation of Organism-Specific Biosynthetic Pathways for 6-Methyltetradecanoic Acid

The biosynthesis of branched-chain fatty acids (BCFAs) like this compound is known to differ from that of straight-chain fatty acids. While the general pathway involves primers derived from branched-chain amino acids, the specific enzymes and regulatory mechanisms can vary significantly between organisms. plos.orgwikipedia.org In many bacteria, the synthesis starts with the decarboxylation of branched-chain α-keto acids, a reaction catalyzed by branched-chain α-keto acid decarboxylase (BCKA), to form primers for the fatty acid synthetase system. wikipedia.orgnih.gov

However, a comprehensive understanding of the organism-specific pathways for this compound is still lacking. For instance, in bacteria like Bacillus subtilis, the BCKA decarboxylase is essential for BCFA synthesis, but the precise factors that dictate the production of a specific BCFA like this compound are not fully understood. nih.gov The specificity of the fatty acid synthase (FAS) enzymes for different branched-chain acyl-CoA primers plays a crucial role. In many Gram-positive bacteria, the β-ketoacyl-ACP synthase III (FabH) shows a preference for branched-chain acyl-CoAs, leading to the primary production of iso- and anteiso-BCFAs. frontiersin.org

Future research should focus on:

Identifying and characterizing the specific FabH and other FAS enzymes in various organisms that produce this compound. This will help to understand the molecular basis for the selective synthesis of this particular fatty acid.

Investigating the regulatory networks that control the expression of genes involved in the biosynthesis of this compound. This includes understanding how environmental factors and the availability of precursors, such as branched-chain amino acids, influence its production. wikipedia.orgasm.org

Exploring the potential for alternative biosynthetic routes. While the pathway involving branched-chain amino acid catabolism is well-established, other pathways may exist in different organisms. frontiersin.org

| Organism Type | Key Biosynthetic Features for BCFAs | Research Gaps for this compound |

| Bacteria (e.g., Bacillus) | Utilizes branched-chain α-keto acids as primers. wikipedia.orgnih.gov FabH enzyme shows specificity for branched-chain acyl-CoAs. frontiersin.org | Specific enzymes and regulatory factors determining the chain length and branch position to favor this compound are not fully elucidated. |

| Eukaryotes (e.g., C. elegans) | Can synthesize monomethyl BCFAs de novo using long-chain fatty acid elongation enzymes. plos.org | The complete pathway and the specific elongases and other enzymes involved in the synthesis of this compound are not well-defined. |

In-depth Mechanistic Studies of Biological Activities and Molecular Targets in Diverse Model Systems

Branched-chain fatty acids, including this compound, have been shown to possess a range of biological activities, such as anti-inflammatory, anti-cancer, and metabolic regulatory effects. oup.comacs.org For example, some BCFAs can modulate gene expression related to fatty acid synthesis and inflammation. nih.gov They are also known to be important components of bacterial cell membranes, influencing their fluidity and permeability. oup.comnih.gov

Despite these findings, the specific molecular mechanisms and targets through which this compound exerts its effects are not well understood. In-depth studies are needed across various model systems to elucidate these mechanisms.

Key areas for future investigation include:

Identification of specific protein targets. Research should aim to identify the receptors, enzymes, and other proteins that directly interact with this compound. For instance, some BCFAs are known to activate peroxisome proliferator-activated receptors (PPARs), but the specific affinity and downstream effects of this compound on different PPAR isoforms are yet to be determined. oup.com

Elucidation of signaling pathways. Further studies are required to map the signaling cascades that are triggered by this compound in different cell types. This includes investigating its effects on pathways related to inflammation, apoptosis, and lipid metabolism. nih.govmdpi.com For example, 13-methyltetradecanoic acid has been shown to inhibit 5-lipoxygenase, and similar investigations for this compound could reveal its anti-inflammatory mechanisms. mdpi.com

Comparative studies in different model systems. The biological effects of this compound may vary depending on the organism or cell type. Comparative studies in models ranging from bacteria and yeast to nematodes (C. elegans), rodents, and human cell lines will provide a more comprehensive understanding of its physiological roles. plos.orgnih.gov

| Biological Activity | Potential Mechanism | Model System | Research Need |

| Anti-inflammatory | Modulation of cytokine production, inhibition of inflammatory enzymes. oup.comnih.gov | Macrophages, intestinal epithelial cells. | Identify specific receptors and signaling pathways (e.g., NF-κB, MAPK). nih.gov |

| Anti-cancer | Induction of apoptosis, inhibition of fatty acid synthase. jst.go.jpwikipedia.org | Various cancer cell lines (e.g., breast, prostate). acs.orgmdpi.com | Determine the precise molecular targets leading to cell death and inhibition of tumor growth. |

| Metabolic Regulation | Activation of PPARs, regulation of lipid metabolism genes. oup.comnih.gov | Hepatocytes, adipocytes, rodent models of metabolic disease. | Quantify the binding affinity to different PPAR isoforms and elucidate the downstream effects on gene expression. |

| Membrane Fluidity | Incorporation into cell membranes, altering their physical properties. oup.commdpi.com | Bacteria, yeast. | Characterize the impact on membrane protein function and cellular transport processes. |

Development of Advanced Enantioselective Analytical Methods for this compound Isomers

This compound possesses a chiral center at the C-6 position, meaning it can exist as two different enantiomers (R and S). These enantiomers may have distinct biological activities and metabolic fates. However, the separation and quantification of individual enantiomers of branched-chain fatty acids are analytically challenging. tcichemicals.comnih.gov

Traditional gas chromatography-mass spectrometry (GC-MS) methods often struggle to resolve chiral isomers. nih.gov While derivatization with chiral reagents followed by HPLC or GC analysis has shown promise for some BCFAs, these methods are not universally applicable and can be complex. tandfonline.comtandfonline.com

Future research in this area should focus on:

Developing novel chiral stationary phases for GC and HPLC. New materials that can provide better separation of this compound enantiomers are needed. nih.govmz-at.de

Improving mass spectrometry-based techniques. Advanced MS techniques, such as chiral recognition mass spectrometry and ion mobility spectrometry, could potentially differentiate between enantiomers without the need for chromatographic separation.

Creating sensitive and high-throughput methods. The development of methods that can accurately quantify the enantiomeric ratio of this compound in complex biological samples is crucial for understanding its physiological relevance. This includes techniques like chemical ionization (CI) based multiple reaction monitoring (MRM) which has shown promise for quantifying low-level BCFAs. rsc.orgrsc.org

| Analytical Technique | Advantages | Challenges for this compound | Future Directions |

| Chiral GC | High resolution for volatile compounds. | Co-elution of isomers can occur; requires derivatization. nih.govnih.gov | Development of new, more selective chiral stationary phases. |

| Chiral HPLC | Can separate non-volatile compounds; various detection methods. | May require derivatization with fluorescent tags for sensitivity. tandfonline.comtandfonline.com | Synthesis of novel chiral derivatizing agents and optimization of mobile phases. |

| Mass Spectrometry (MS) | High sensitivity and structural information. | Differentiation of enantiomers is difficult without prior separation. nih.gov | Integration with ion mobility spectrometry or development of chiral recognition MS methods. |

Exploration of the Ecological Roles and Environmental Cycling of this compound

Branched-chain fatty acids are significant components of the lipids in many bacteria and are found in various environments, including soil, sediments, and aquatic ecosystems. nih.govmdpi.com They can serve as biomarkers for bacterial populations and can influence the physical properties of microbial membranes, which is important for adaptation to different environmental conditions. mdpi.com

The specific ecological roles and the environmental cycling of this compound are largely unexplored. Key questions that need to be addressed include:

What is the distribution and abundance of this compound in different ecosystems? Comprehensive surveys of soil, water, and sediments are needed to map its occurrence.

Which microbial species are the primary producers and consumers of this compound in the environment? This can be investigated using a combination of lipid analysis and molecular techniques like metagenomics.

How does this compound affect microbial community structure and function? Its role as a signaling molecule or as a modulator of membrane properties could have significant impacts on microbial interactions and biogeochemical cycles.

Application of Synthetic Biology and Chemoenzymatic Approaches for the Production of this compound and its Analogs for Research Purposes

The limited availability of pure this compound and its analogs hinders research into their biological activities and applications. Chemical synthesis can be complex and expensive, while extraction from natural sources often yields low amounts and complex mixtures. researchgate.net

Synthetic biology and chemoenzymatic approaches offer promising alternatives for the sustainable production of these compounds. frontiersin.orgdntb.gov.ua By engineering microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae), it is possible to create "cell factories" that can produce specific BCFAs in larger quantities. researchgate.netnih.gov

Future research in this area should aim to:

Engineer microbial strains for high-titer production of this compound. This involves optimizing the expression of key biosynthetic enzymes and redirecting metabolic flux towards the desired product. frontiersin.orgnih.gov

Develop chemoenzymatic methods for the synthesis of novel analogs. Combining the selectivity of enzymes with the versatility of chemical reactions can enable the creation of a wide range of this compound analogs with potentially enhanced or novel biological activities.

Explore the use of different microbial chassis. Organisms like Yarrowia lipolytica, which naturally produce high levels of lipids, could be particularly well-suited for the production of fatty acid-derived chemicals. dntb.gov.ua

| Approach | Description | Advantages | Key Research Needs |

| Synthetic Biology | Engineering metabolic pathways in microorganisms to produce the target compound. frontiersin.org | Sustainable, potential for high yields, production of specific isomers. | Identification of rate-limiting steps, optimization of host strains, and scaling up production. researchgate.netnih.gov |

| Chemoenzymatic Synthesis | Combining chemical synthesis with enzymatic transformations. | High selectivity of enzymes, ability to create novel structures. | Discovery of new enzymes with desired activities, optimization of reaction conditions for compatibility between chemical and enzymatic steps. |

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 6-methyltetradecanoic acid derivatives, and how should key peaks be interpreted?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., [M + Na]+ observed at m/z 544.3605 vs. calculated 544.3614 ). Complement this with 13C NMR in CDCl3 to resolve branching patterns: methyl groups appear at δ 19.6–19.7 ppm, while carbonyl carbons resonate at δ 170.9–171.2 ppm . Cross-validate with synthetic intermediates and computational predictions (e.g., DFT calculations) to eliminate ambiguities.

Q. What synthetic protocols are effective for preparing this compound-containing conjugates?

Methodological Answer: Employ peptide coupling strategies, as demonstrated in the synthesis of (6R,9R)-9-(N-Boc-N-methyl-L-tyrosyloxy)-6-methyltetradecanoic acid. Optimize stoichiometry (e.g., 1.2 eq acylating agents) and use anhydrous solvents like CDCl3 to minimize side reactions . Monitor reactions via TLC and purify products using flash chromatography. Yield improvements can be achieved by controlling reaction temperature (20–25°C) and excluding moisture.

Q. How should researchers design initial experiments to assess the purity of this compound derivatives?

Methodological Answer: Combine chromatographic (HPLC with C18 columns) and spectroscopic methods. For HPLC, use a gradient of acetonitrile/water (0.1% TFA) and compare retention times with standards. For NMR, ensure all proton integrations align with expected ratios, particularly for methyl groups (δ 1.0–1.5 ppm) and backbone methylenes .

Advanced Research Questions

Q. How can conflicting 13C NMR chemical shift assignments for this compound derivatives across studies be systematically resolved?

Methodological Answer: Conduct solvent- and temperature-dependent NMR studies to isolate environmental effects. For example, compare CDCl3 vs. DMSO-d6 spectra to assess hydrogen bonding impacts. Use heteronuclear correlation experiments (HSQC, HMBC) to confirm carbon-proton connectivity. If discrepancies persist, validate assignments via X-ray crystallography or computational NMR shift prediction tools .

Q. What statistical approaches are appropriate for reconciling contradictory biological activity data in lipid metabolism studies involving this compound?

Methodological Answer: Apply meta-analysis with random-effects models to account for inter-study variability. Stratify data by experimental variables (e.g., cell type, fatty acid delivery methods) and assess heterogeneity via I² statistics. For dose-response disagreements, use parallel-line analysis to evaluate potency differences .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties, and what validation steps are critical?

Methodological Answer: Perform DFT calculations at the B3LYP/6-31G(d) level to predict logP and pKa. Validate logP against experimental HPLC-derived values (C18 reverse-phase) and pKa via potentiometric titration. Discrepancies >0.5 log units require re-evaluation of solvation models or conformational sampling methods .

Q. What strategies optimize the detection of this compound in complex biological matrices using mass spectrometry?

Methodological Answer: Employ derivatization (e.g., methyl esterification) to enhance volatility. Use multiple reaction monitoring (MRM) transitions in LC-MS/MS, focusing on fragment ions at m/z 171.2 (carboxylate) and 115.3 (branch-specific cleavage). Include isotope-labeled internal standards (e.g., d₃-methyl derivatives) to correct for matrix effects .

Q. How should researchers design kinetic studies to elucidate the enzyme inhibition mechanisms of this compound analogs?

Methodological Answer: Use stopped-flow spectrophotometry with substrate concentrations spanning 0.5–10× Km. Analyze pre-steady-state phases to distinguish between competitive and non-competitive inhibition. Validate binding constants via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Notes

- Data Contradiction Analysis : Always cross-verify spectral data with synthetic controls and computational models .

- Experimental Reproducibility : Document solvent purity, instrument calibration, and batch-to-batch variability in synthesis .

- Literature Review : Use systematic review frameworks (e.g., PRISMA) to account for methodological variations in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.